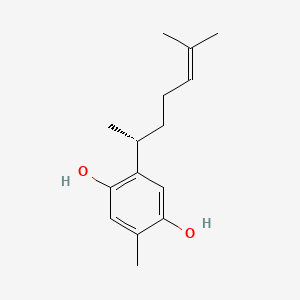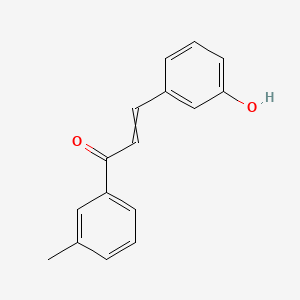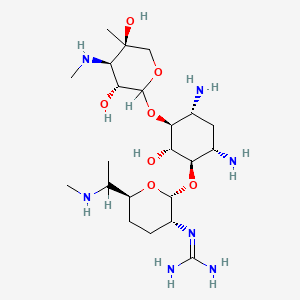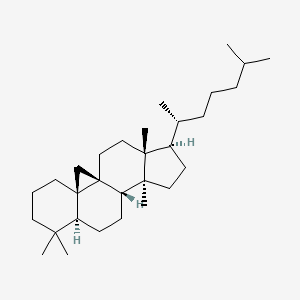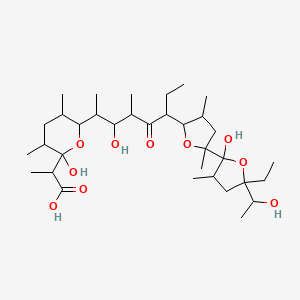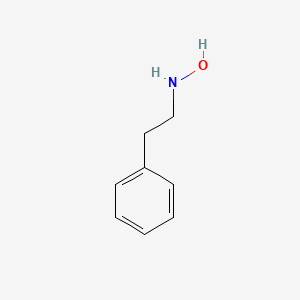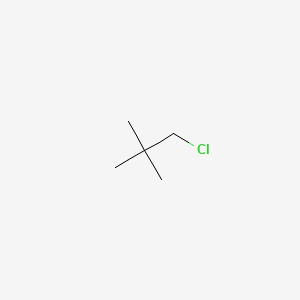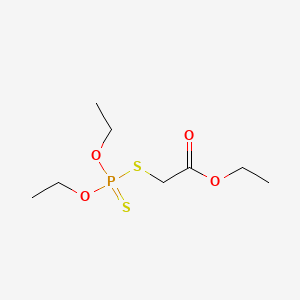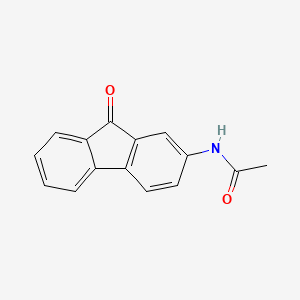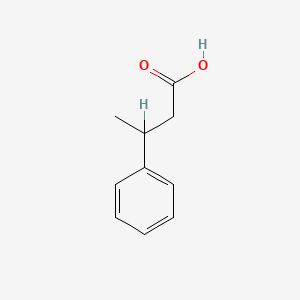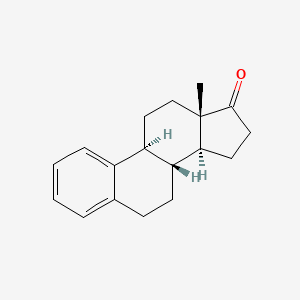
3-Deoxyestron
Übersicht
Beschreibung
3-Deoxyestrone is a steroid hormone that is a derivative of estrone. It is a naturally occurring hormone in the body that plays a crucial role in various physiological processes. It is also known as 3-deoxy-17beta-estrone or 3-Deoxy-E1.
Wissenschaftliche Forschungsanwendungen
Gentherapie und Transfektion
3-Deoxyestron wurde bei der Entwicklung von emissiven Lipofektionsmitteln eingesetzt. Diese Mittel sind entscheidend für die Gentherapie, ein Verfahren, das fremde DNA oder RNA in lebende Zellen einbringt, um Krankheiten zu behandeln. Die Struktur der Verbindung ermöglicht die Bildung von Lipoplexen mit Tobramycin, was die Gen-Transfektion in Zellen wie HeLa und HEK 293T erleichtert {svg_1}.
Biomedizinische Bildgebung
Aufgrund seiner Emissionseigenschaften, wenn es mit bestimmten Motiven kombiniert wird, können this compound-basierte Verbindungen in der Lösungs- und Festkörperbildgebung eingesetzt werden. Diese Anwendung ist für die biomedizinische Bildgebung von Bedeutung und bietet eine Möglichkeit, zelluläre Prozesse und Strukturen zu visualisieren {svg_2}.
Pharmazeutische Entwicklung
In der Pharmazie werden strukturelle Analoga von this compound wegen ihres Potenzials als therapeutische Mittel untersucht. Seine Derivate könnten synthetisiert werden, um Medikamente mit spezifischen Eigenschaften zu erzeugen, wie z. B. gezielte Freisetzung oder kontrollierte Freisetzung {svg_3}.
Materialwissenschaft
Die amphiphile Natur von this compound-Derivaten macht sie für die Herstellung von supramolekularen Strukturen geeignet. Diese Strukturen finden Anwendungen in der Materialwissenschaft, wo sie zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder Leitfähigkeit verwendet werden können {svg_4}.
Chemische Synthese
This compound dient als Vorläufer in der chemischen Synthese und unterstützt die Herstellung komplexer organischer Verbindungen. Seine Reaktivität kann genutzt werden, um eine Vielzahl chemischer Einheiten für Forschungs- und industrielle Zwecke zu synthetisieren {svg_5}.
Künstliche Intelligenz (KI) in der Wissenschaft
Obwohl es sich nicht um eine direkte Anwendung der Verbindung selbst handelt, hat KI die Entdeckung und Analyse von Verbindungen wie this compound maßgeblich beschleunigt. KI-Algorithmen können die potenziellen Anwendungen und das Verhalten neuer Verbindungen vorhersagen, wodurch der Forschungsprozess rationalisiert wird {svg_6}.
Umweltwissenschaften
Die Erforschung von Verbindungen wie this compound kann zur Entwicklung von biologisch abbaubaren Materialien beitragen. Diese Materialien können die Umweltverschmutzung reduzieren und nachhaltige Alternativen zu herkömmlichen Kunststoffen und Chemikalien bieten {svg_7}.
Bildungswerkzeuge
In der Wissenschaft kann this compound verwendet werden, um Bildungsmodelle und Simulationen zu erstellen. Diese Werkzeuge helfen Studenten und Forschern, komplexe biologische und chemische Prozesse zu verstehen, wodurch die Lern- und Forschungsmöglichkeiten verbessert werden {svg_8}.
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-16H,6-11H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHBWDKMGOIZKH-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022498 | |
| Record name | 3-Deoxy-estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53-45-2 | |
| Record name | Estra-1,3,5(10)-trien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyestrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Deoxy-estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEOXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WJ87C2AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Deoxyestrone metabolized in the body?
A: Studies using rabbits as a model organism have shown that 3-Deoxyestrone undergoes extensive metabolism, primarily in the liver. A key metabolic pathway involves hydroxylation, with 2-hydroxy-3-deoxyestrone and 17α-estradiol identified as major metabolites. This metabolic process involves the cytochrome P450 enzyme system, specifically the 6β-hydroxylase and aromatic hydroxylases. Furthermore, conjugation of 3-Deoxyestrone metabolites has been observed, leading to the formation of glucuronide and sulfate conjugates, which are then excreted in the urine.
Q2: What is particularly interesting about the aromatic hydroxylation of 3-Deoxyestrone?
A: Research utilizing deuterium-labeled 3-Deoxyestrone has revealed that the aromatic hydroxylation of this compound is accompanied by a phenomenon known as the "NIH shift." This refers to the migration of a hydrogen atom (or in this case, deuterium) during the hydroxylation process. Specifically, when a deuterium atom is initially present at the 2 or 3 position of the aromatic ring, it can migrate to an adjacent position upon hydroxylation. This finding provides valuable insights into the mechanism of enzymatic aromatic hydroxylation.
Q3: How do phenobarbital and 3-methylcholanthrene influence the metabolism of 3-Deoxyestrone?
A: Pretreatment of rats with phenobarbital, a known inducer of cytochrome P450 enzymes, leads to a stimulation of 6β-hydroxylase activity in liver microsomes. Conversely, pretreatment with 3-methylcholanthrene, another cytochrome P450 inducer, selectively increases the rate of aromatic hydroxylation of 3-Deoxyestrone. These findings highlight the distinct roles of different cytochrome P450 isoforms in the metabolism of 3-Deoxyestrone and the potential for drug-drug interactions.
Q4: What analytical techniques are employed to study the metabolism of 3-Deoxyestrone?
A4: A combination of techniques has been successfully employed to characterize and quantify 3-Deoxyestrone and its metabolites. These include:
- Gas Chromatography: This method, coupled with trimethylsilylation as a pretreatment step and using a combination of SE-30 and OV-17 stationary phases, has proven effective in separating and quantifying 3-Deoxyestrone metabolites from urine samples.
- Reverse Isotope Dilution: This technique, in conjunction with chromatographic methods, allows for the identification and quantification of specific metabolites based on their unique isotopic labeling patterns.
- Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy: These techniques provide detailed structural information about the metabolites, including the position of deuterium atoms in isotope labeling studies.
Q5: What can the crystal structure of 3-Deoxyestrone tell us about its conformation?
A: X-ray crystallographic analysis of 3-Deoxyestrone has provided valuable insights into its three-dimensional structure and conformational preferences. The crystal structure reveals that the molecule crystallizes in the orthorhombic space group P212121, with four molecules per unit cell. Analysis of the bond lengths, bond angles, and torsion angles within the molecule allows for the determination of its conformation in the solid state. This information can be further used to understand its interactions with biological targets, such as enzymes and receptors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

